molecular formula C18H22N2O3S2 B5302089 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5302089
M. Wt: 378.5 g/mol
InChI Key: BPHPKWBWVYSXFD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as ENB-4, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential applications in various fields of research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its anti-tumor properties and its ability to inhibit the growth of cancer cells. In materials science, 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as a sensor for detecting heavy metal ions in water.

Mechanism of Action

The mechanism of action of 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its high purity and stability, its ability to be easily synthesized, and its potential applications in various fields of research. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the study of its mechanism of action and physiological effects in more detail. Additionally, further research is needed to determine the toxicity and safety of 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one for use in humans.

Synthesis Methods

3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 2-ethylhexylamine with 3-nitrobenzaldehyde, followed by the addition of thiourea and sodium hydroxide. The resulting product is then subjected to cyclization and oxidation reactions to produce 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The synthesis method has been optimized to improve the yield and purity of 3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and various modifications have been made to the reaction conditions to achieve this.

properties

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-3-5-7-13(4-2)12-19-17(21)16(25-18(19)24)11-14-8-6-9-15(10-14)20(22)23/h6,8-11,13H,3-5,7,12H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHPKWBWVYSXFD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(2-ethylhexyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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